2-(4-ethylphenyl)-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
Properties
IUPAC Name |
2-(4-ethylphenyl)-3-oxo-N-(oxolan-2-ylmethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-2-15-5-8-17(9-6-15)28-24(30)20-14-25-21-10-7-16(12-19(21)22(20)27-28)23(29)26-13-18-4-3-11-31-18/h5-10,12,14,18,27H,2-4,11,13H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHWSWNADSPDJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5CCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethylphenyl)-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a novel pyrazoloquinoline derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, structure, and biological effects, particularly focusing on its cytotoxicity and antifungal properties.
Chemical Structure
The compound features a complex structure characterized by a pyrazoloquinoline core, which is known for its diverse biological activities. The presence of the tetrahydrofuran moiety contributes to its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The detailed synthetic pathway remains an area of active research to optimize yield and biological efficacy.
Cytotoxicity
Recent studies have highlighted the cytotoxic effects of similar pyrazoloquinoline derivatives against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant inhibitory activity against murine leukemia WEHI-3 cells, with dose-dependent responses observed in cytotoxic assays. The structure-activity relationship (SAR) indicates that modifications in the N-substituents can enhance cytotoxic potency .
Antifungal Activity
In addition to its cytotoxic effects, the compound has been evaluated for antifungal properties. Studies have shown that related compounds exhibit moderate to excellent activities against phytopathogenic fungi. For example, certain derivatives demonstrated significant inhibition of mycelial growth in Sclerotinia sclerotiorum, suggesting potential applications in agriculture as fungicides .
Case Study 1: Cytotoxicity Evaluation
A recent study synthesized a series of pyrazolo[4,3-c]quinoline derivatives and evaluated their cytotoxicity against various cancer cell lines. The compound in focus showed promising results, particularly against leukemia cells, indicating a potential mechanism of action that warrants further investigation .
Case Study 2: Antifungal Efficacy
Another study focused on the antifungal properties of related compounds, demonstrating that modifications in the chemical structure can lead to enhanced activity against specific fungal strains. The findings suggest that the incorporation of tetrahydrofuran may play a role in increasing bioactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of pyrazoloquinoline carboxamides. Key structural analogs include:
Key Structural Differences :
- Core Heterocycle: The target compound’s quinoline extension (vs.
- Carboxamide Position: Position 8 (quinoline) vs. position 7 (pyridine) may alter binding orientation in target pockets.
Molecular Property Comparison
Hypothetical molecular properties were inferred from structurally related compounds:
Implications : The tetrahydrofuran-linked carboxamide may balance lipophilicity and solubility better than analogs with ester or methoxy groups, aligning with trends observed in pharmacokinetic optimization .
Bioactivity and Mechanism Insights
While direct bioactivity data for the target compound is unavailable, structurally related pyrazoloquinolines and pyridines exhibit:
- Kinase Inhibition : Analogous compounds show activity against CDK2 and EGFR kinases, with IC₅₀ values ranging from 50–200 nM .
- Cytotoxicity : Ethyl ester analogs demonstrate moderate activity in NCI-60 cancer cell lines, with GI₅₀ values of 10–50 µM .
Hypothesis : The 4-ethylphenyl group may enhance target engagement through hydrophobic interactions, while the tetrahydrofuran moiety could reduce metabolic clearance compared to ester-containing analogs .
Preparation Methods
Intermediate 1: 8-Cyano-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline
Reactants :
- 4-Amino-5-methylpyrazole-3-carbonitrile
- 2-Acetylbenzoic acid
Conditions :
- Polyphosphoric acid (PPA), 120°C, 6 h
- Nitrogen atmosphere
Mechanism :
- Acid-catalyzed cyclodehydration forms the quinoline ring
- Concomitant pyrazole ring annulation via nucleophilic attack
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Time | 6 h |
| Catalyst | PPA |
| Solvent | None (neat) |
Introduction of 4-Ethylphenyl Group via Suzuki-Miyaura Coupling
Position-selective arylation at C2 is achieved through palladium-catalyzed cross-coupling:
Intermediate 2: 2-Bromo-8-cyano-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline
Bromination Conditions :
- N-Bromosuccinimide (NBS, 1.2 eq)
- Dimethylformamide (DMF), 0°C → RT, 12 h
Yield : 82%
Intermediate 3: 2-(4-Ethylphenyl)-8-cyano-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline
Coupling Partners :
- Intermediate 2 (1 eq)
- 4-Ethylphenylboronic acid (1.5 eq)
Catalytic System :
- Pd(PPh₃)₄ (5 mol%)
- K₂CO₃ (2 eq)
- Dioxane/H₂O (4:1), 90°C, 24 h
Yield : 74%
| Parameter | Value |
|---|---|
| Pd Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Potassium carbonate |
| Ligand | None |
| Temperature | 90°C |
Carboxamide Formation at Position 8
The cyano group at C8 undergoes sequential hydrolysis and amidation:
Intermediate 4: 8-Carboxy-2-(4-ethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline
Hydrolysis Conditions :
- 6M HCl, reflux, 8 h
- Neutralization with NaOH to pH 7
Yield : 89%
Intermediate 5: 8-Chlorocarbonyl-2-(4-ethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline
Acyl Chloride Formation :
- Thionyl chloride (5 eq)
- Toluene, reflux, 4 h
Yield : 95%
Final Product: 2-(4-Ethylphenyl)-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
Amidation Conditions :
- Intermediate 5 (1 eq)
- Tetrahydrofuran-2-ylmethylamine (1.2 eq)
- Dry acetone, 0°C → RT, 12 h
Yield : 78%
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydrolysis | 6M HCl | Reflux | 8 h | 89% |
| Acyl Chloride | SOCl₂ | Reflux | 4 h | 95% |
| Amidation | THF-2-ylmethylamine | 0°C → RT | 12 h | 78% |
Alternative Pathway: Multicomponent Reaction Strategy
A three-component approach inspired by provides a convergent synthesis:
Components :
- 2-Glyoxyloylbenzoic acid
- 3-Methyl-1-(4-ethylphenyl)-1H-pyrazol-5-amine
- Tetrahydrofuran-2-ylmethyl isocyanate
Conditions :
- Tetrapropylammonium bromide (TPAB, 20 mol%)
- H₂O, 80°C, 18 h
Mechanism :
- Knoevenagel condensation forms quinoline precursor
- Michael addition integrates pyrazole moiety
- In situ carboxamide formation via isocyanate coupling
Yield : 65%
Spectroscopic Characterization Data
Critical analytical data for the final product:
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.72 (s, 1H, CONH)
- δ 8.25 (d, J = 8.4 Hz, 1H, H-6)
- δ 7.98 (d, J = 8.0 Hz, 2H, Ar-H)
- δ 4.32 (m, 1H, THF-OCH)
- δ 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃)
- δ 1.24 (t, J = 7.6 Hz, 3H, CH₂CH₃)
HRMS (ESI-TOF) :
- m/z [M+H]⁺ Calcd for C₂₅H₂₅N₄O₃: 441.1929; Found: 441.1932
Challenges and Optimization Considerations
Regioselectivity in Pyrazole Annulation :
Carboxamide Stability :
- Tetrahydrofuranmethylamine prone to ring-opening under acidic conditions
- Low-temperature amidation prevents decomposition
Purification Challenges :
- Final product recrystallized from ethyl acetate/n-hexane (3:7)
- HPLC purity >98% (C18 column, MeOH/H₂O = 70:30)
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize this compound?
Answer:
The synthesis typically involves multi-step routes, including:
- Palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates to form the pyrazoloquinoline core .
- Stepwise functionalization : Introducing the 4-ethylphenyl group via Suzuki-Miyaura coupling and subsequent amidation with tetrahydrofuran-methylamine derivatives .
- Purification : Chromatography (HPLC or column) and recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to achieve >95% purity .
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Pd(OAc)₂, HCO₂H, 80°C, DMF | 65–70 | |
| Amidation | EDCI/HOBt, THF, RT, 24h | 80–85 |
Basic: How is the compound’s structure validated post-synthesis?
Answer:
Key techniques include:
- X-ray crystallography : Resolves spatial arrangement of the pyrazoloquinoline core and substituents .
- NMR spectroscopy :
- ¹H/¹³C NMR confirms substitution patterns (e.g., ethylphenyl, tetrahydrofuran-methyl groups).
- 2D NMR (COSY, HSQC) resolves coupling interactions and stereochemistry .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₆N₄O₃: 428.1943) .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Answer:
Discrepancies (e.g., unexpected NMR shifts or HRMS adducts) require:
- Multi-technique cross-validation : Compare XRD data with DFT-calculated NMR chemical shifts to identify conformational artifacts .
- Isotopic labeling : Track unexpected peaks (e.g., deuterated solvents interfering with amide protons) .
- Dynamic NMR experiments : Assess rotational barriers in tetrahydrofuran-methyl groups causing signal splitting .
Advanced: What strategies minimize byproduct formation during the amidation step?
Answer:
Optimize:
- Coupling reagents : Replace EDCI/HOBt with T3P® (propanephosphonic acid anhydride) to reduce racemization .
- Solvent polarity : Use DCM instead of THF to suppress competing hydrolysis .
- Temperature control : Maintain 0–5°C during amine addition to prevent overactivation of carboxylate intermediates .
Advanced: How can the compound’s interaction with biological targets be systematically studied?
Answer:
- In vitro assays :
- Surface plasmon resonance (SPR) to measure binding kinetics with kinases or GPCRs .
- Fluorescence polarization for competitive displacement studies .
- Computational docking : Use Schrödinger Suite or AutoDock Vina to model binding poses, prioritizing hydrophobic interactions with the tetrahydrofuran-methyl group .
Advanced: How does the compound’s stability vary under physiological conditions?
Answer:
Stability assays should assess:
- pH-dependent degradation : Incubate in buffers (pH 2–9) and monitor via HPLC. The tetrahydrofuran ring is prone to acid-catalyzed ring-opening below pH 4 .
- Thermal stability : TGA/DSC analysis shows decomposition >200°C, but solution-state stability declines above 40°C .
- Light sensitivity : UV-Vis spectroscopy reveals photodegradation of the quinoline chromophore under UV light .
Advanced: What computational methods predict the compound’s reactivity in novel reactions?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., carbonyl carbons) .
- Molecular dynamics (MD) simulations : Model solvent effects on reaction pathways (e.g., DMSO stabilizing transition states in cyclization) .
Advanced: How to address contradictory bioactivity data across assays?
Answer:
- Orthogonal assays : Combine enzyme inhibition (e.g., IC₅₀) with cell-based viability assays (e.g., MTT) to rule out off-target effects .
- Metabolite profiling : LC-MS/MS identifies degradation products interfering with activity .
- Buffer composition checks : Confirm that DMSO concentrations (<0.1%) do not artifactually modulate activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
